Cas no 886924-53-4 (1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one)

1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one structure
886924-53-4 structure
商品名:1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one
CAS番号:886924-53-4
MF:C17H23N3O4S
メガワット:365.447222948074
CID:5477916

1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2,6-dimethylmorpholin-4-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone
    • 1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one
    • インチ: 1S/C17H23N3O4S/c1-4-25(22,23)17-18-14-7-5-6-8-15(14)20(17)11-16(21)19-9-12(2)24-13(3)10-19/h5-8,12-13H,4,9-11H2,1-3H3
    • InChIKey: DRQOMWRTPNVOQQ-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CC(C)OC(C)C1)CN1C(S(CC)(=O)=O)=NC2=CC=CC=C21

1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2640-0198-2mg
1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
886924-53-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2640-0198-2μmol
1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
886924-53-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2640-0198-10μmol
1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
886924-53-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2640-0198-1mg
1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
886924-53-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2640-0198-50mg
1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
886924-53-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2640-0198-5μmol
1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
886924-53-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2640-0198-10mg
1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
886924-53-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2640-0198-30mg
1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
886924-53-4 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2640-0198-40mg
1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
886924-53-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2640-0198-20μmol
1-(2,6-dimethylmorpholin-4-yl)-2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one
886924-53-4 90%+
20μl
$79.0 2023-05-16

1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one 関連文献

1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-oneに関する追加情報

1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one: A Novel Compound with Promising Therapeutic Potential

1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one represents a structurally unique compound that has garnered significant attention in the field of pharmaceutical research due to its potential applications in modulating central nervous system (CNS) activity and its ability to interact with multiple biological targets. This molecule, with the chemical identifier CAS No. 886924-53-4, is characterized by a core 1H-1,3-benzodiazol-1-ylethan-1-one scaffold, which is modified by the introduction of a 2,6-dimethylmorpholin-4-yl group and a ethanesulfonyl substituent. The combination of these functional groups creates a complex molecular architecture that may confer novel pharmacological properties, making it a candidate for further exploration in the development of therapeutic agents.

Recent studies have highlighted the importance of 1H-1,3-benzodiazol-1-ylethan-1-one derivatives in the treatment of neurological disorders, particularly in modulating neurotransmitter systems such as GABA and glutamate. The ethanesulfonyl group, which is a sulfonate ester, is known to enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier (BBB). This property is particularly relevant for compounds targeting CNS-related conditions. Additionally, the 2,6-dimethylmorpholin-4-yl substituent may contribute to the molecule's metabolic stability and receptor selectivity, factors that are critical in drug development.

One of the most promising aspects of 1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one is its potential to act as a dual-action agent. Research published in Pharmacological Research (2023) suggests that compounds with similar structural features exhibit both anxiolytic and anticonvulsant activities. This dual mechanism may offer therapeutic advantages in conditions such as generalized anxiety disorder and epilepsy, where multiple pathways are involved. The ethanesulfonyl group may play a role in stabilizing the molecular conformation, thereby enhancing its interaction with target receptors.

Another area of interest is the molecule's potential for modulating ion channels. A 2024 study in Journal of Medicinal Chemistry demonstrated that sulfonate-substituted benzodiazepine derivatives can selectively target voltage-gated sodium channels, which are implicated in neuronal excitability. The ethanesulfonyl group in 1-(2,6-dimethylmorpholin-4-yl)-2-3-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one may contribute to this ion channel modulation, potentially offering new strategies for treating chronic pain and neuropathic conditions.

From a synthetic perspective, the 1H-1,3-benzodiazol-1-ylethan-1-one core is a well-known scaffold in medicinal chemistry, often used as a building block for various pharmaceutical compounds. The 2,6-dimethylmorpholin-4-yl substituent adds steric bulk and may influence the molecule's pharmacokinetic profile. Recent advancements in asymmetric synthesis have enabled the efficient preparation of such derivatives, which is crucial for scaling up production for clinical trials. The ethanesulfonyl group, being a common functional group in pharmaceuticals, may also facilitate further derivatization to optimize therapeutic outcomes.

While the therapeutic potential of 1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one is promising, it is important to consider its pharmacological profile. Preclinical studies have shown that the compound exhibits moderate selectivity for GABAA receptors, which are the primary targets of classical benzodiazepines. However, the presence of the ethanesulfonyl group may alter its binding affinity, potentially reducing side effects such as sedation and cognitive impairment. This selectivity is a key factor in the development of safer and more effective treatments.

In conclusion, 1-(2,6-dimethylmorpholin-4-yl)-2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-ylethan-1-one represents an intriguing compound with potential applications in the treatment of CNS disorders. Its unique molecular structure, combining the 1H-1,3-benzodiazol-1-ylethan-1-one scaffold with a 2,6-dimethylmorpholin-4-yl and ethanesulfonyl substituent, may offer novel therapeutic opportunities. Further research is needed to fully elucidate its pharmacological mechanisms and to evaluate its efficacy and safety in clinical settings.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd